5-(4-Fluorophenyl)-2-methyl-3-furoic acid

Description

Properties

IUPAC Name |

5-(4-fluorophenyl)-2-methylfuran-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FO3/c1-7-10(12(14)15)6-11(16-7)8-2-4-9(13)5-3-8/h2-6H,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGJWATPYRGMGHI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)C2=CC=C(C=C2)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20383367 |

Source

|

| Record name | 5-(4-FLUOROPHENYL)-2-METHYL-3-FUROIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111787-88-3 |

Source

|

| Record name | 5-(4-Fluorophenyl)-2-methyl-3-furancarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111787-88-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-FLUOROPHENYL)-2-METHYL-3-FUROIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and characterization of 5-(4-Fluorophenyl)-2-methyl-3-furoic acid

An In-depth Technical Guide to the Synthesis and Characterization of 5-(4-Fluorophenyl)-2-methyl-3-furoic acid

Abstract

This technical guide provides a comprehensive methodology for the synthesis and detailed characterization of this compound, a compound of interest for medicinal chemistry and drug development. The furan scaffold is a privileged structure in numerous pharmacologically active agents, and the incorporation of a fluorophenyl moiety can significantly enhance metabolic stability and binding affinity.[1][2] This document delineates a robust and regioselective synthetic strategy centered on a modern palladium-catalyzed Suzuki cross-coupling reaction. We further present a full suite of analytical techniques for structural elucidation and purity confirmation, including NMR and IR spectroscopy, and mass spectrometry. The protocols and data herein are intended to serve as a foundational resource for researchers in synthetic organic chemistry and professionals in the pharmaceutical industry.

Introduction: The Significance of Substituted Furoic Acids

Furan and its derivatives are cornerstone heterocyclic motifs in organic chemistry, renowned for their presence in a wide array of natural products and synthetic pharmaceuticals.[3] The furoic acid framework, in particular, acts as a versatile building block and a key pharmacophore in drugs ranging from antimicrobials to anti-inflammatory agents.[1][4] The strategic introduction of substituents onto the furan ring allows for the fine-tuning of a molecule's physicochemical and biological properties.

The target molecule, this compound, combines three key structural features:

-

The Furan Core: A five-membered aromatic heterocycle that serves as a stable, bioisosterically relevant scaffold.

-

The Carboxylic Acid Group: Provides a handle for forming esters or amides and can act as a critical hydrogen bond donor/acceptor in interactions with biological targets.

-

The 4-Fluorophenyl Group: The incorporation of fluorine is a well-established strategy in drug design to modulate properties such as lipophilicity, metabolic stability (by blocking sites of oxidative metabolism), and binding interactions through unique electronic effects.[5]

This guide moves beyond simple procedural outlines to explain the causal-driven logic behind the chosen synthetic and analytical pathways, ensuring a reproducible and well-understood process.

Synthetic Strategy: A Modern Approach

While classical methods like the Paal-Knorr synthesis are fundamental for creating furan rings from 1,4-dicarbonyl precursors, they often lack the regiochemical control required for complex, polysubstituted targets like the one .[6][7][8] A more strategic and contemporary approach involves building upon a pre-existing, functionalized furan core.

Our chosen strategy employs a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction allows for the precise installation of the 4-fluorophenyl group at the C5 position of the furan ring. This approach offers superior regioselectivity and typically proceeds under milder conditions with higher functional group tolerance compared to classical condensation methods. A similar strategy has been successfully employed for the synthesis of related 5-aryl-furan-2-carboxylic acids.[9]

Retrosynthetic Analysis

The logic for our synthetic plan is illustrated by the following retrosynthetic analysis, which deconstructs the target molecule into readily available starting materials.

Caption: Retrosynthetic pathway for the target compound.

Detailed Synthesis Protocol

The synthesis is designed as a three-step sequence: (1) Electrophilic bromination of a starting furoate ester, (2) Suzuki-Miyaura cross-coupling, and (3) Saponification to yield the final carboxylic acid.

Overall Synthesis Workflow

Caption: Step-by-step synthetic workflow diagram.

Step 1: Synthesis of Ethyl 5-bromo-2-methyl-3-furoate

-

Rationale: The C5 position of the furan ring is the most susceptible to electrophilic substitution. N-Bromosuccinimide (NBS) is a convenient and safe source of electrophilic bromine. A radical initiator like AIBN is often used, although the reaction can also proceed via ionic pathways. Carbon tetrachloride is a classic solvent for this transformation.

-

Protocol:

-

To a solution of ethyl 2-methyl-3-furoate (1.0 eq) in carbon tetrachloride (CCl₄, 0.2 M), add N-Bromosuccinimide (NBS, 1.1 eq).

-

Add a catalytic amount of Azobisisobutyronitrile (AIBN, 0.02 eq).

-

Heat the mixture to reflux (approx. 77°C) and stir under an inert atmosphere (N₂) for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature. Filter off the succinimide byproduct.

-

Wash the filtrate with aqueous sodium thiosulfate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the title compound.

-

Step 2: Synthesis of Ethyl 5-(4-Fluorophenyl)-2-methyl-3-furoate

-

Rationale: The Suzuki-Miyaura coupling is a robust method for aryl-aryl bond formation. A palladium(II) catalyst, such as bis(triphenylphosphine)palladium(II) dichloride, is reduced in situ to the active Pd(0) species. An aqueous base (Na₂CO₃) is essential for the transmetalation step of the catalytic cycle. 1,4-Dioxane is an excellent solvent due to its ability to dissolve both organic and aqueous reagents at elevated temperatures.[9]

-

Protocol:

-

In a round-bottom flask, combine ethyl 5-bromo-2-methyl-3-furoate (1.0 eq), (4-fluorophenyl)boronic acid (1.2 eq), and bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.05 eq).

-

Purge the flask with an inert atmosphere (N₂ or Argon).

-

Add anhydrous 1,4-dioxane (0.1 M), followed by a 2 M aqueous solution of sodium carbonate (Na₂CO₃, 2.5 eq).

-

Heat the resulting mixture to 90°C and stir vigorously overnight (12-16 hours).

-

Monitor the reaction by TLC until the starting bromide is consumed.

-

Cool the mixture to room temperature and filter through a pad of Celite to remove the palladium catalyst.

-

Dilute the filtrate with water and extract with ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the residue via flash column chromatography to obtain the desired coupled product.

-

Step 3: Saponification to this compound

-

Rationale: Saponification is the base-mediated hydrolysis of an ester to its corresponding carboxylate salt. Subsequent acidification protonates the salt to yield the final carboxylic acid. A mixed solvent system of water and methanol ensures solubility of both the ester and the sodium hydroxide.

-

Protocol:

-

Dissolve the purified ethyl ester from Step 2 (1.0 eq) in a 2:1 mixture of methanol (MeOH) and water.

-

Add sodium hydroxide (NaOH, 3.0 eq) and heat the mixture to reflux for 3-4 hours.

-

Monitor the disappearance of the starting ester by TLC.

-

Cool the reaction mixture and reduce the volume in vacuo to remove most of the methanol.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of 1 M hydrochloric acid (HCl).

-

A precipitate of the carboxylic acid should form. Collect the solid by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum to yield the final product, this compound.

-

Characterization and Data Analysis

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic methods provides a self-validating system of analysis.

Characterization Workflow

Caption: Workflow for analytical characterization.

Expected Analytical Data

The following tables summarize the expected data for the final product based on its structure and data from analogous compounds.[10][11][12][13][14]

Table 1: Physicochemical Properties

| Property | Expected Value | Rationale / Method |

|---|---|---|

| Molecular Formula | C₁₂H₉FO₃ | --- |

| Molecular Weight | 220.20 g/mol | --- |

| Appearance | White to off-white solid | Typical for crystalline organic acids |

| Melting Point | To be determined | Sharp melting point indicates high purity |

Table 2: Expected ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| ~11-12 | br s | 1H | -COOH | --- |

| ~7.7-7.8 | dd | 2H | Phenyl H (ortho to F) | J ≈ 8.8, 5.5 (H-F) |

| ~7.1-7.2 | t | 2H | Phenyl H (meta to F) | J ≈ 8.8 |

| ~6.8-6.9 | s | 1H | Furan H (C4) | --- |

| ~2.6 | s | 3H | -CH₃ | --- |

-

Expert Insight: The broad singlet for the carboxylic acid proton is characteristic and its chemical shift is concentration-dependent. The protons on the fluorophenyl ring will exhibit splitting patterns influenced by both proton-proton and proton-fluorine coupling.

Table 3: Expected ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Notes |

|---|---|---|

| ~165-170 | -COOH | Carbonyl carbon |

| ~163 (d) | Phenyl C-F | Large ¹J(C-F) coupling (~250 Hz) |

| ~155-160 | Furan C5 | Attached to aryl group |

| ~145-150 | Furan C2 | Attached to methyl group |

| ~128-130 (d) | Phenyl C (ortho) | ³J(C-F) coupling (~8-9 Hz) |

| ~125-127 | Phenyl C (ipso) | Attached to furan |

| ~115-117 (d) | Phenyl C (meta) | ²J(C-F) coupling (~22 Hz) |

| ~118-120 | Furan C3 | Attached to carboxyl group |

| ~110-112 | Furan C4 | Furan CH |

| ~14-16 | -CH₃ | Methyl carbon |

-

Expert Insight: Carbon NMR is particularly powerful for this molecule due to the characteristic large one-bond C-F coupling constant, which provides unambiguous confirmation of the fluorine's position on the phenyl ring.

Table 4: Expected IR and Mass Spectrometry Data

| Technique | Wavenumber (cm⁻¹) / m/z | Assignment |

|---|---|---|

| IR Spectroscopy | 2500-3300 (broad) | O-H stretch (carboxylic acid dimer) |

| ~1680-1700 | C=O stretch (carboxylic acid) | |

| ~1600, ~1500 | C=C stretches (aromatic rings) | |

| ~1220-1240 | C-F stretch | |

| Mass Spec (EI) | 220 | [M]⁺ (Molecular ion) |

| 203 | [M - OH]⁺ | |

| 175 | [M - COOH]⁺ |

| | 95 | Fluorophenyl fragment |

Conclusion and Future Directions

This guide has detailed a logical and robust pathway for the synthesis of this compound, leveraging a modern Suzuki-Miyaura coupling for optimal regioselectivity. The comprehensive characterization plan provides a framework for unambiguous structural verification. The presented protocols are designed to be self-validating, with the rationale behind each step clearly articulated to empower the researcher.

As a novel and functionalized building block, this compound is primed for further investigation. Future work could involve:

-

Derivatization: Converting the carboxylic acid to a library of amides and esters for structure-activity relationship (SAR) studies.

-

Biological Screening: Evaluating the compound and its derivatives for activity in relevant therapeutic areas, such as antimicrobial, anti-inflammatory, or oncology assays. Furoic acid derivatives have shown potential in a variety of such applications.[15][16][17]

-

Scale-Up Optimization: Adapting the described lab-scale synthesis for larger-scale production, focusing on process safety and efficiency.

References

-

Wikipedia. (2023). Paal–Knorr synthesis. In Wikipedia. [Link]

-

Anonymous. (2021, June 14). Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism. YouTube. [Link]

-

Various Authors. (n.d.). Paal–Knorr furan synthesis. Request PDF on ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). Paal-Knorr Furan Synthesis. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding 3-Furoic Acid: Properties, Applications, and Sourcing. [Link]

-

Anonymous. (n.d.). Synthesis of Furan and Thiophene. [Link]

-

Anonymous. (n.d.). Thiophene and Furan Synthesis Methods. Scribd. [Link]

-

de Jong, E., et al. (2021). Furoic acid and derivatives as atypical dienes in Diels–Alder reactions. RSC Publishing. [Link]

-

Dr Venkatesh P. (n.d.). Heterocyclic compounds - Furan - Synthesis of furan - Characteristic reactions of furan - Medicinal uses of furan. Slideshare. [Link]

-

Anonymous. (n.d.). Heterocyclic Chemistry. Intermediate Organic Chemistry. [Link]

-

Wikipedia. (2023). Fiesselmann thiophene synthesis. In Wikipedia. [Link]

-

Organic Syntheses. (n.d.). 2-FUROIC ACID and 2-FURYL CARBINOL. [Link]

-

Various Authors. (n.d.). Fiesselmann thiophene synthesis. Request PDF on ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Furancarboxylic acid. PubChem. [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Furoic acid. PubChem. [Link]

-

Chiarelli, L. R., et al. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. MDPI. [Link]

-

mzCloud. (2014). 2 Furoic acid. [Link]

-

NIST. (n.d.). 3-Furancarboxylic acid. NIST Chemistry WebBook. [Link]

- Google Patents. (n.d.).

-

Biological Magnetic Resonance Bank. (n.d.). 2-Furoic Acid. [Link]

-

Various Authors. (2025). Synthesis of Novel Heterocyclic Analogs of 5-(4-Methylcarboxamido-phenyl)-2-furoic acid as Potent Antimicrobial Agents. Request PDF on ResearchGate. [Link]

-

Asher, S. A., et al. (n.d.). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. University of Pittsburgh. [Link]

-

National Institutes of Health. (n.d.). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. [Link]

-

NIST. (n.d.). 3-Methyl-2-furoic acid. NIST Chemistry WebBook. [Link]

-

NIST. (n.d.). 2-Furancarboxylic acid. NIST Chemistry WebBook. [Link]

-

PubChemLite. (n.d.). 5-(4-fluorophenyl)furan-2-carboxylic acid (C11H7FO3). [Link]

-

MD Topology. (n.d.). 5-Methyl-2-furoicacid. [Link]

Sources

- 1. chempoint.com [chempoint.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Heterocyclic compounds - Furan - Synthesis of furan - Characteristic reactions of furan - Medicinal uses of furan | PPTX [slideshare.net]

- 5. sites.pitt.edu [sites.pitt.edu]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 8. Paal-Knorr Furan Synthesis [organic-chemistry.org]

- 9. mdpi.com [mdpi.com]

- 10. 2-Furancarboxylic acid | C5H4O3 | CID 6919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 3-Furoic acid | C5H4O3 | CID 10268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 3-Methyl-2-furoic acid [webbook.nist.gov]

- 14. PubChemLite - 5-(4-fluorophenyl)furan-2-carboxylic acid (C11H7FO3) [pubchemlite.lcsb.uni.lu]

- 15. nbinno.com [nbinno.com]

- 16. Furoic acid and derivatives as atypical dienes in Diels–Alder reactions - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC01535D [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

Spectroscopic data (NMR, IR, Mass Spec) of 5-(4-Fluorophenyl)-2-methyl-3-furoic acid

Introduction

In the landscape of modern drug discovery and materials science, the precise characterization of novel chemical entities is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) form the bedrock of this analytical process, providing an unambiguous fingerprint of a molecule's structure and connectivity. This guide focuses on 5-(4-Fluorophenyl)-2-methyl-3-furoic acid, a compound of interest for its potential as a versatile building block in the synthesis of complex organic molecules.

While a comprehensive set of experimental spectra for this specific molecule is not yet publicly available, this document leverages established spectroscopic principles and data from structurally analogous compounds to provide a detailed, predictive analysis. For researchers and drug development professionals, this guide serves as a foundational reference for anticipating the spectroscopic features of this and related compounds, aiding in synthesis confirmation, quality control, and further research endeavors. The causality behind each predicted signal is explained, grounding the analysis in field-proven insights.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. By probing the magnetic environments of atomic nuclei (primarily ¹H and ¹³C), we can map out the molecular skeleton and the spatial relationships between atoms.

¹H NMR Spectroscopy: A Proton's Perspective

The predicted ¹H NMR spectrum of this compound is expected to reveal five distinct signals. The chemical shifts are influenced by the electron-withdrawing effects of the furan's oxygen atom, the carboxylic acid group, and the electronegative fluorine on the phenyl ring.

-

Carboxylic Acid Proton (-COOH): This proton is highly deshielded and is expected to appear as a broad singlet far downfield, typically in the range of 12.0-13.0 ppm . Its broadness is a result of hydrogen bonding and chemical exchange with trace amounts of water in the solvent.

-

Aromatic Protons (-C₆H₄F): The 4-fluorophenyl group will exhibit a characteristic AA'BB' system, which often appears as two pseudo-doublets of doublets or two triplets, due to coupling to both neighboring protons and the fluorine atom.

-

The protons ortho to the fluorine atom (H-2' and H-6') will be coupled to the adjacent meta protons and to the fluorine atom. They are expected to appear around 7.70-7.80 ppm .

-

The protons meta to the fluorine atom (H-3' and H-5') will be shifted slightly upfield and are predicted to be in the 7.15-7.25 ppm range.

-

-

Furan Ring Proton (-CH=): There is a single proton on the furan ring at the 4-position. It is expected to be a singlet (or a very finely split multiplet due to long-range couplings) in the aromatic region, likely around 6.80-6.90 ppm . Its chemical shift is influenced by the adjacent carboxylic acid and the overall aromatic system.

-

Methyl Protons (-CH₃): The methyl group at the 2-position of the furan ring is attached to an sp²-hybridized carbon. These protons will appear as a sharp singlet, predicted to be in the range of 2.50-2.60 ppm .

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Carboxylic Acid (-COOH) | 12.0 - 13.0 | broad singlet | 1H |

| Aromatic (H-2', H-6') | 7.70 - 7.80 | doublet of doublets (or triplet) | 2H |

| Aromatic (H-3', H-5') | 7.15 - 7.25 | doublet of doublets (or triplet) | 2H |

| Furan (H-4) | 6.80 - 6.90 | singlet | 1H |

| Methyl (-CH₃) | 2.50 - 2.60 | singlet | 3H |

graph "H_NMR_Connectivity" { layout=neato; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];COOH [label="COOH\n(12.0-13.0 ppm, bs)", pos="0,2!", fontsize=10]; H4 [label="H-4\n(6.80-6.90 ppm, s)", pos="1.5,1!", fontsize=10]; CH3 [label="CH3\n(2.50-2.60 ppm, s)", pos="3,0!", fontsize=10]; H2_6 [label="H-2', H-6'\n(7.70-7.80 ppm, dd)", pos="0,-2!", fontsize=10]; H3_5 [label="H-3', H-5'\n(7.15-7.25 ppm, dd)", pos="-1.5,-1!", fontsize=10];

// No direct H-H coupling lines needed for this simplified representation// The multiplicities in the labels imply the couplings. }digraph "MS_Fragmentation" { graph [splines=ortho, nodesep=1]; node [shape=box, style=rounded, fontname="Helvetica", fontcolor="#202124", fillcolor="#F1F3F4", style=filled]; edge [color="#34A853", arrowhead=vee];M [label="[C12H9FO3]+•\nm/z = 220", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F1 [label="[M - •OH]+\nm/z = 203"]; F2 [label="[M - CO2]+•\nm/z = 176"]; F3 [label="[M - •COOH]+\nm/z = 175"];

M -> F1 [label="- •OH"]; M -> F2 [label="- CO2"]; M -> F3 [label="- •COOH"]; }

Physical and chemical properties of 5-(4-Fluorophenyl)-2-methyl-3-furoic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 5-(4-Fluorophenyl)-2-methyl-3-furoic acid (CAS No. 111787-88-3), a substituted furoic acid of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from closely related analogs and employs established scientific principles to predict its characteristics. We will delve into its molecular structure, propose a viable synthetic route with a detailed experimental protocol, and present estimated physical and spectral properties. Furthermore, this guide explores the potential biological activities and applications of this compound class, offering valuable insights for researchers in drug discovery and development.

Introduction

Substituted furoic acids represent a significant class of heterocyclic compounds with a wide range of applications, notably in the pharmaceutical industry where they serve as key building blocks for various therapeutic agents. Their rigid furan core and the versatile chemistry of the carboxylic acid group make them attractive scaffolds for designing molecules with specific biological activities. This compound combines the furoic acid motif with a fluorinated phenyl ring, a common substitution in medicinal chemistry known to enhance metabolic stability and binding affinity. The methyl group at the 2-position further modulates the electronic and steric properties of the molecule. This guide aims to provide a detailed, albeit partially predictive, technical resource on this compound to facilitate further research and application.

Molecular Structure and Properties

The foundational step in understanding the behavior of any compound is to analyze its structure and predict its fundamental properties.

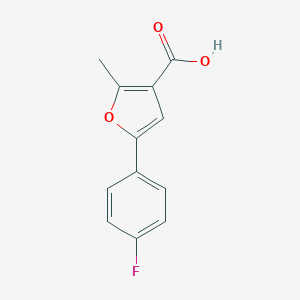

Chemical Structure

The chemical structure of this compound is characterized by a central furan ring substituted at the 2, 3, and 5 positions.

Caption: 2D structure of this compound.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. Note that where experimental data is unavailable, values are estimated based on the properties of analogous compounds and computational predictions.

| Property | Value | Source/Justification |

| CAS Number | 111787-88-3 | Sigma-Aldrich[1] |

| Molecular Formula | C₁₂H₉FO₃ | Calculated from structure |

| Molecular Weight | 220.2 g/mol | Sigma-Aldrich[1] |

| Appearance | White to off-white crystalline solid | Predicted based on analogous furoic acids[2] |

| Melting Point | Estimated: 220-235 °C | Based on the melting point of the analogous 5-(4-chlorophenyl)-2-methyl-3-furoic acid (229-232 °C) and considering the effects of fluorine substitution. |

| Boiling Point | > 350 °C (decomposes) | Estimated based on related aromatic carboxylic acids. High melting point suggests decomposition before boiling at atmospheric pressure. |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, methanol, ethanol, acetone); sparingly soluble in water. | Predicted based on the properties of furoic and benzoic acids. The carboxylic acid group imparts some water solubility, but the larger aromatic structure limits it.[2] |

| pKa | Estimated: 3.5 - 4.5 | The pKa of 3-furoic acid is approximately 3.9. The electron-withdrawing nature of the 4-fluorophenyl group is expected to slightly increase the acidity (lower the pKa) of the carboxylic acid.[2] |

Synthesis and Reactivity

Proposed Synthetic Pathway

The most plausible synthetic route involves a two-step process starting from a suitable 2-methyl-3-furoic acid ester. This pathway leverages a palladium-catalyzed cross-coupling reaction followed by ester hydrolysis.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on the synthesis of similar compounds.[3] Researchers should optimize conditions as needed.

Step 1: Suzuki Coupling - Synthesis of Ethyl 5-(4-fluorophenyl)-2-methyl-3-furoate

-

To a solution of ethyl 5-bromo-2-methyl-3-furoate (1.0 eq) in a 3:1:1 mixture of toluene, ethanol, and water, add 4-fluorophenylboronic acid (1.2 eq) and sodium carbonate (2.5 eq).

-

Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.

-

Heat the mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford ethyl 5-(4-fluorophenyl)-2-methyl-3-furoate as a solid.[4]

Step 2: Saponification - Synthesis of this compound

-

Dissolve the ethyl 5-(4-fluorophenyl)-2-methyl-3-furoate (1.0 eq) in a mixture of ethanol and water (e.g., 2:1).

-

Add an excess of sodium hydroxide (3.0-5.0 eq) to the solution.

-

Heat the mixture to reflux and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.

-

Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid.

-

Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

Chemical Reactivity

The reactivity of this compound is primarily dictated by the carboxylic acid group. It is expected to undergo typical reactions of carboxylic acids, including:

-

Esterification: Reaction with alcohols in the presence of an acid catalyst to form the corresponding esters.

-

Amide formation: Reaction with amines, often mediated by coupling agents such as DCC or EDC, to produce amides.

-

Reduction: Reduction of the carboxylic acid to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride.

-

Acid chloride formation: Reaction with thionyl chloride or oxalyl chloride to yield the more reactive acid chloride, which is a versatile intermediate for further functionalization.

Spectral Analysis

Spectroscopic data is essential for the structural elucidation and confirmation of the synthesized compound. The following are predicted spectral characteristics based on the structure and data from analogous compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic, furan, and methyl protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |

| ~12.0 - 13.0 | Broad singlet | 1H | -COOH | Carboxylic acid protons are typically deshielded and appear as a broad signal. |

| ~7.6 - 7.8 | Multiplet | 2H | Ar-H (ortho to F) | Protons on the fluorophenyl ring ortho to the furan ring. |

| ~7.1 - 7.3 | Multiplet | 2H | Ar-H (meta to F) | Protons on the fluorophenyl ring meta to the furan ring, showing coupling to fluorine. |

| ~6.8 - 7.0 | Singlet | 1H | Furan-H | The single proton on the furan ring at the 4-position. |

| ~2.5 - 2.7 | Singlet | 3H | -CH₃ | The methyl group at the 2-position of the furan ring. |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment | Justification |

| ~165 - 170 | -COOH | Carboxylic acid carbonyl carbon. |

| ~160 - 165 (d, ¹JCF ≈ 250 Hz) | C-F | Carbon of the fluorophenyl ring directly attached to fluorine, showing a large one-bond coupling constant. |

| ~150 - 155 | C5-furan | Carbon of the furan ring attached to the fluorophenyl group. |

| ~145 - 150 | C2-furan | Carbon of the furan ring attached to the methyl group. |

| ~128 - 132 (d, ³JCF ≈ 8 Hz) | C-Ar (ortho to F) | Aromatic carbons ortho to the fluorine atom. |

| ~125 - 128 | C-Ar (ipso) | Aromatic carbon attached to the furan ring. |

| ~115 - 118 (d, ²JCF ≈ 22 Hz) | C-Ar (meta to F) | Aromatic carbons meta to the fluorine atom. |

| ~110 - 115 | C4-furan | The protonated carbon of the furan ring. |

| ~120 - 125 | C3-furan | Carbon of the furan ring attached to the carboxylic acid group. |

| ~14 - 16 | -CH₃ | Methyl carbon. |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present.

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 2500-3300 | Broad | O-H stretch | Carboxylic acid |

| ~1700 | Strong | C=O stretch | Carboxylic acid |

| ~1600, ~1500 | Medium-Strong | C=C stretch | Aromatic and furan rings |

| ~1250 | Strong | C-O stretch | Carboxylic acid and furan |

| ~1160 | Strong | C-F stretch | Aryl-fluoride |

| ~840 | Strong | C-H out-of-plane bend | para-substituted benzene |

Mass Spectrometry (Predicted)

Electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion peak.

-

Molecular Ion (M⁺): m/z = 220

-

Key Fragmentation Pathways:

-

Loss of -OH (m/z = 203)

-

Loss of -COOH (m/z = 175)

-

Decarboxylation (-CO₂) (m/z = 176)

-

Fragments corresponding to the fluorophenyl cation (m/z = 95) and furoic acid fragments.

-

Potential Applications and Biological Activity

While specific biological data for this compound is not extensively documented, the broader class of 2-methyl-5-aryl-3-furoic acids has shown promise in antimicrobial research.

Antimicrobial Activity

Studies on related 2-methyl-5-aryl-3-furoic acids have reported interesting antifungal activity, although with generally poor antibacterial activity. The nature of the substituent on the aryl ring at the C5 position has been shown to influence the antifungal potency. The presence of the 4-fluorophenyl group in the title compound makes it a candidate for evaluation as an antifungal agent. The fluorine atom can enhance lipophilicity and potentially improve cell membrane penetration.

Drug Discovery Scaffold

The 5-aryl-2-methyl-3-furoic acid scaffold can be considered a privileged structure in medicinal chemistry. The carboxylic acid handle allows for the straightforward synthesis of amide and ester libraries for structure-activity relationship (SAR) studies. The furan core acts as a rigid linker, and the aryl group at the 5-position can be varied to probe interactions with biological targets. This makes the title compound a valuable starting point for the development of novel therapeutic agents targeting a range of diseases.

Safety and Handling

Specific toxicity data for this compound is not available. However, based on related carboxylic acids, it should be handled with appropriate precautions in a laboratory setting.

-

General Handling: Use in a well-ventilated area, preferably a fume hood.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Hazards: May cause skin and eye irritation. Avoid inhalation of dust.

Conclusion

This compound is a compound with significant potential in chemical and pharmaceutical research. While direct experimental data is currently sparse, this technical guide provides a robust, predictive overview of its physical and chemical properties based on established scientific principles and data from closely related analogs. The proposed synthetic route offers a practical method for its preparation, and the predicted spectral data will be invaluable for its characterization. The known biological activities of similar compounds suggest that this compound is a promising candidate for further investigation, particularly in the development of new antifungal agents. It is our hope that this guide will serve as a valuable resource and catalyst for future research into this intriguing molecule.

References

-

PrepChem. Synthesis of 5-methyl-2-phenyl-3-furoic acid. [Link]

-

Amerigo Scientific. 5-(4-Fluorophenyl)-2-Methyl-3-Furancarboxylic Acid Ethyl Ester. [Link]

Sources

Navigating Chemical Identity: A Technical Guide to CAS Number 111787-88-3 and Associated Compounds

Foreword: The Critical Importance of Unambiguous Chemical Identification

In the landscape of chemical research and drug development, precision is paramount. The Chemical Abstracts Service (CAS) Registry Number is a cornerstone of this precision, providing a unique and unambiguous identifier for a specific chemical substance. However, the digital age has introduced complexities, with various online sources sometimes presenting conflicting information. This guide addresses such a discrepancy associated with CAS Number 111787-88-3 .

Our investigation reveals that while some commercial entities associate this CAS number with 5-(4-fluorophenyl)-2-methylfuran-3-carboxylic acid , this link is not substantiated by authoritative chemical databases such as the CAS Registry itself or PubChem. These definitive resources do not recognize an entry for 111787-88-3.

This ambiguity necessitates a dual focus. This guide will therefore provide a comprehensive technical overview of two distinct compounds:

-

5-(4-fluorophenyl)-2-methylfuran-3-carboxylic acid , the molecule most frequently, albeit unofficially, linked to the queried CAS number.

-

4-O-β-D-Glucopyranosyl-D-mannose , a disaccharide that has been anecdotally associated with the queried CAS number in some contexts, and for which a definitive CAS number (15761-61-2 ) exists.

By presenting the data for both, this guide aims to provide clarity and empower researchers to make informed decisions based on verified information.

Part 1: 5-(4-fluorophenyl)-2-methylfuran-3-carboxylic acid

This substituted furan derivative holds potential as a building block in medicinal chemistry due to the prevalence of the furan scaffold in bioactive molecules.

Physicochemical Properties

A summary of the key physicochemical properties for 5-(4-fluorophenyl)-2-methylfuran-3-carboxylic acid and its common ethyl ester derivative are presented below.

| Property | 5-(4-fluorophenyl)-2-methylfuran-3-carboxylic acid | Ethyl 5-(4-fluorophenyl)-2-methylfuran-3-carboxylate |

| CAS Number | Not officially assigned (often cited as 111787-88-3) | 111787-83-8 |

| Molecular Formula | C₁₂H₉FO₃ | C₁₄H₁₃FO₃ |

| Molecular Weight | 220.2 g/mol | 248.25 g/mol |

| IUPAC Name | 5-(4-fluorophenyl)-2-methylfuran-3-carboxylic acid | ethyl 5-(4-fluorophenyl)-2-methylfuran-3-carboxylate |

| Appearance | Solid (predicted) | - |

| Melting Point | - | - |

| Boiling Point | - | - |

| Solubility | - | - |

Note: Experimental data for the carboxylic acid is sparse due to the ambiguity of its CAS number. Properties are often inferred from related structures.

Synthesis Pathway and Mechanism

The synthesis of 5-substituted-2-methylfuran-3-carboxylic acids often proceeds via the Feist-Benary furan synthesis, followed by hydrolysis of the resulting ester.

Caption: Synthesis workflow for 5-(4-fluorophenyl)-2-methylfuran-3-carboxylic acid.

Experimental Protocol: Synthesis of a Furan Carboxylic Acid Derivative

The following is a generalized protocol for the synthesis of a furan-2-carboxylic acid, which can be adapted for the synthesis of the title compound.

Reaction: Cannizzaro reaction of Furfural

This protocol describes the synthesis of 2-furancarboxylic acid from furfural.

Materials:

-

Furfural

-

33.3% Sodium hydroxide solution

-

40% Sulfuric acid

-

Decolorizing carbon

-

Ether

-

Ice

Procedure:

-

Reaction Setup: Cool 1 kg of furfural in a 4-liter copper can equipped with a mechanical stirrer and an ice bath to a temperature of 5-8°C.

-

Addition of Base: Slowly add 825 g of 33.3% sodium hydroxide solution, ensuring the reaction temperature does not exceed 20°C. This addition should take approximately 20-25 minutes.

-

Reaction: Continue stirring for one hour after the addition of the sodium hydroxide is complete. Sodium 2-furancarboxylate will precipitate.

-

Dissolution and Extraction: Allow the mixture to reach room temperature and add approximately 325 cc of water to dissolve the precipitate. The resulting solution is then subjected to continuous extraction with ether for 6-7 hours to remove 2-furylcarbinol.

-

Acidification: The remaining aqueous solution containing sodium 2-furancarboxylate is acidified with 40% sulfuric acid until it is acidic to Congo red paper.

-

Crystallization and Purification: Upon cooling, 2-furancarboxylic acid crystallizes. The crude acid is filtered and purified by dissolving in boiling water with decolorizing carbon, followed by filtration and cooling to yield the purified product.

Safety and Handling

Commercial Suppliers

A definitive list of suppliers for 5-(4-fluorophenyl)-2-methylfuran-3-carboxylic acid is challenging to compile due to the CAS number discrepancy. However, suppliers of the ethyl ester derivative (CAS 111787-83-8 ) can be found, and custom synthesis of the carboxylic acid may be requested from these vendors.

-

Amerigo Scientific

-

(Other potential custom synthesis providers)

Part 2: 4-O-β-D-Glucopyranosyl-D-mannose (CAS 15761-61-2)

This disaccharide, composed of glucose and mannose, is a valuable tool in glycobiology and has potential applications in drug development, particularly in the study of carbohydrate-protein interactions.

Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 15761-61-2 | |

| Molecular Formula | C₁₂H₂₂O₁₁ | |

| Molecular Weight | 342.30 g/mol | |

| IUPAC Name | (2S,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal | |

| Appearance | Solid | |

| Melting Point | - | - |

| Boiling Point | - | - |

| Solubility | Soluble in water | |

| Computed XLogP3 | -5 |

Biological Significance and Applications in Drug Development

4-O-β-D-Glucopyranosyl-D-mannose is a disaccharide that can serve as a structural component of more complex glycans. Its constituent monosaccharide, D-mannose, is known to play a role in various biological processes, including protein glycosylation and immune modulation. D-mannose has been investigated for its potential in preventing urinary tract infections and its role as a dietary supplement. As a disaccharide, 4-O-β-D-Glucopyranosyl-D-mannose can be used in:

-

Lectin Interaction Studies: To investigate the binding specificity of lectins, which are proteins that recognize and bind to specific carbohydrate structures. This is crucial in understanding cell-cell recognition, signaling, and pathogenesis.

-

Enzyme Substrate and Inhibitor Screening: As a potential substrate or inhibitor for glycosidases and glycosyltransferases, enzymes involved in the synthesis and degradation of glycans.

-

Glycan Synthesis: As a building block for the synthesis of more complex oligosaccharides and glycoconjugates for various therapeutic and diagnostic applications.

Caption: Applications of 4-O-β-D-Glucopyranosyl-D-mannose in research.

Experimental Protocol: Enzymatic Synthesis

The following protocol outlines a general method for the enzymatic synthesis of 4-O-β-D-Glucopyranosyl-D-mannose using cellobiose phosphorylase.

Reaction: Transglucosylation from Cellobiose to Mannose

Materials:

-

Cellobiose phosphorylase from Clostridium thermocellum

-

Cellobiose

-

D-Mannose

-

Phosphate buffer (pH adjusted for optimal enzyme activity)

-

Incubator/water bath

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing cellobiose (donor substrate), D-mannose (acceptor substrate), and cellobiose phosphorylase in a suitable phosphate buffer.

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37-50°C) for a predetermined period (e.g., several hours to days).

-

Reaction Monitoring: Monitor the progress of the reaction by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to detect the formation of the new disaccharide.

-

Enzyme Inactivation: Stop the reaction by heat inactivation of the enzyme (e.g., boiling for 5-10 minutes).

-

Purification: Purify the synthesized 4-O-β-D-Glucopyranosyl-D-mannose from the reaction mixture using techniques such as column chromatography (e.g., gel filtration or ion-exchange chromatography).

-

Characterization: Confirm the identity and purity of the final product using methods like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Safety and Handling

Based on the safety data sheet for D-mannose, 4-O-β-D-Glucopyranosyl-D-mannose is not expected to be a hazardous substance. However, standard laboratory safety practices should always be observed. This includes wearing appropriate personal protective equipment (gloves, safety glasses) and handling the compound in a well-ventilated area to avoid inhalation of any dust particles.

Commercial Suppliers

The following suppliers offer 4-O-β-D-Glucopyranosyl-D-mannose under its correct CAS number, 15761-61-2, or related structures.

-

Vulcanchem

-

AFG Scientific (as 4-O-β-D-Glucopyranosyl-D-mannopyranose, CAS 27452-49-9)

Conclusion

The case of CAS number 111787-88-3 highlights a critical challenge in the digital era of chemical information dissemination. It underscores the necessity for researchers to verify information against authoritative sources like the CAS Registry. This guide has aimed to provide a clear and comprehensive technical overview of the two compounds most relevant to this CAS number, empowering the scientific community with the accurate data needed for their research and development endeavors.

References

-

PubChem. 4-O-beta-D-glucopyranosyl-D-mannose. National Center for Biotechnology Information. [Link]

-

Amerigo Scientific. 5-(4-Fluorophenyl)-2-Methyl-3-Furancarboxylic Acid Ethyl Ester. [Link]

- Alexander, J. K. (1968). Synthesis of 4-O-beta-D-glucopyranosyl-D-xylose. 4-O-beta-D-glucopyranosyl-D-arabinose, 4-O-beta-D-glucopyranosyl-2-deoxy-D-glucose, 4-O-beta-D-glucopyranosyl-

Biological Activity Screening of Novel Furoic Acid Derivatives: A Strategic Guide to Hit Identification and Mechanistic Elucidation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Furan Scaffold as a Privileged Structure in Medicinal Chemistry

The furan ring system, particularly when functionalized as 2-furoic acid, represents a cornerstone scaffold in medicinal chemistry.[1][2] Derived from biomass, 2-furoic acid is a versatile and renewable platform molecule whose derivatives have demonstrated a remarkable breadth of biological activities.[1][3][4] These activities span antimicrobial, anti-inflammatory, anticancer, and hypolipidemic properties, making the furoic acid core a "privileged structure" for drug discovery.[2][5][6] The inherent stability and synthetic tractability of the furan ring allow for extensive derivatization, enabling chemists to fine-tune physicochemical properties and biological targets.[3] This guide provides a comprehensive framework for the systematic biological screening of novel furoic acid derivatives, moving from high-throughput primary assays to detailed mechanism of action studies, mirroring a professional drug discovery workflow.

Part 1: The Drug Discovery Screening Cascade: A Strategic Workflow

The journey from a novel compound library to a validated lead candidate is a multi-step process designed to efficiently filter thousands of molecules. This "screening cascade" is a funneling process, where each successive stage involves more complex, lower-throughput, and more resource-intensive assays. The goal is to eliminate unpromising compounds early while gathering increasingly detailed information on the promising "hits."

A well-designed cascade ensures that resources are focused on compounds with the highest potential for clinical success. It begins with broad, high-throughput screening (HTS) to identify any form of biological activity, followed by hit confirmation and validation, secondary assays to determine potency and selectivity, and finally, in-depth studies to elucidate the mechanism of action (MoA).[7][8]

Part 2: Primary Screening - Casting a Wide Net

Primary screening is the first critical step, where large libraries of compounds are rapidly tested to identify molecules that exhibit a desired biological effect.[9][10] These assays must be robust, reproducible, and scalable to a high-throughput format (typically 96- or 384-well plates).[8] For a novel furoic acid library, screening against diverse biological targets, such as cancer cell lines and microbial pathogens, is a logical starting point given the scaffold's known activities.[2][6]

Focus Area 1: Anticancer Activity Screening

A foundational assay in cancer drug discovery is the assessment of a compound's effect on cell viability and proliferation.[11][12] The MTT or resazurin (e.g., CellTiter-Blue) assays are colorimetric methods widely used for this purpose due to their reliability and ease of use.[12][13]

Data Presentation: Hypothetical Anticancer Primary Screen

A single high concentration (e.g., 10-50 µM) is typically used to identify initial hits.

| Compound ID | Concentration (µM) | % Cell Viability (MCF-7) | Hit Status |

| FA-001 | 25 | 98.2% | Inactive |

| FA-002 | 25 | 45.1% | Hit |

| FA-003 | 25 | 101.5% | Inactive |

| FA-004 | 25 | 33.7% | Hit |

| Doxorubicin | 10 | 15.6% | Positive Ctrl |

| DMSO (0.1%) | N/A | 100.0% | Vehicle Ctrl |

Experimental Protocol: In Vitro Cytotoxicity (Resazurin Assay)

This protocol outlines a standard method for assessing the cytotoxicity of novel furoic acid derivatives against an adherent cancer cell line (e.g., MCF-7 breast cancer).

-

Cell Seeding: Plate MCF-7 cells in a 96-well clear-bottom plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Preparation: Prepare stock solutions of furoic acid derivatives in 100% DMSO. Create a working solution plate by diluting the compounds in culture medium to 2X the final desired concentration (e.g., 50 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

-

Cell Treatment: Remove the old medium from the cell plate and add 100 µL of the compound-containing medium to the respective wells. Include wells for a positive control (e.g., Doxorubicin) and a vehicle control (medium with the same percentage of DMSO as the test wells).

-

Incubation: Incubate the treated plates for 48-72 hours at 37°C, 5% CO₂.

-

Resazurin Addition: Prepare the resazurin solution according to the manufacturer's instructions. Add 20 µL of the reagent to each well.

-

Final Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light. Living, metabolically active cells will reduce the blue resazurin to the pink, highly fluorescent resorufin.[12]

-

Data Acquisition: Measure the fluorescence at an excitation/emission wavelength of ~560/590 nm using a plate reader.

-

Data Analysis: Normalize the fluorescence readings of the test wells to the vehicle control wells (representing 100% viability) and blank wells (medium only, 0% viability) to calculate the percentage of cell viability.

Senior Application Scientist's Note: It is crucial to perform a counterscreen to identify compounds that interfere with the assay itself. Some compounds can directly reduce resazurin or inhibit the cellular reductases responsible for its conversion, leading to false-positive or false-negative results. This can be checked by running the assay in a cell-free system.

Focus Area 2: Antimicrobial Activity Screening

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible microbial growth.[14][15]

Data Presentation: Hypothetical Antimicrobial MIC Screen

| Compound ID | Staphylococcus aureus MIC (µg/mL) | Escherichia coli MIC (µg/mL) |

| FA-001 | >128 | >128 |

| FA-005 | 16 | 64 |

| FA-006 | >128 | 32 |

| Gentamicin | 1 | 2 |

Experimental Protocol: Broth Microdilution MIC Assay

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[14]

-

Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of each furoic acid derivative in cation-adjusted Mueller-Hinton Broth (CAMHB). Start with a high concentration (e.g., 256 µg/mL) and dilute down, leaving a final volume of 50 µL in each well.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB so that after inoculation, each well contains approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the compound plate, bringing the total volume to 100 µL.

-

Controls: Include a positive control well (bacteria in broth, no compound) and a negative control well (broth only, no bacteria). A standard antibiotic (e.g., Gentamicin) should also be run as a control.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[14] This can be assessed visually or by measuring the optical density (OD) at 600 nm.

Part 3: Hit-to-Lead - Validation and Mechanistic Insights

Identifying a "hit" in a primary screen is only the beginning. The next phase focuses on validating these initial findings and beginning to understand how the compound works.

Hit Confirmation and Dose-Response Analysis

The first step is to re-test the hits from the primary screen, often using a freshly prepared sample, to rule out experimental error. Confirmed hits are then subjected to dose-response analysis to determine their potency, typically expressed as an IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration).[11]

Data Presentation: Hypothetical Dose-Response Data for FA-004

| Concentration (µM) | % Inhibition (MCF-7 Viability) |

| 100 | 95.2% |

| 30 | 88.1% |

| 10 | 70.3% |

| 3 | 48.9% |

| 1 | 25.6% |

| 0.3 | 10.1% |

| 0.1 | 2.4% |

| Calculated IC₅₀ | ~3.1 µM |

Mechanism of Action (MoA) Elucidation

Understanding a compound's MoA is fundamental to its development as a drug.[7] MoA studies can range from target-based assays (if a specific enzyme or receptor is suspected) to broader phenotypic or pathway-based analyses.[16][17] For example, many bioactive compounds exert their effects by inhibiting key enzymes in cellular signaling pathways.[18][19]

Example MoA Study: Enzyme Inhibition Assay

Let's hypothesize that a furoic acid derivative (FA-004) may be acting as an inhibitor of a critical enzyme, such as a protein kinase involved in cell proliferation. A direct enzyme inhibition assay can verify this.[20][21][22]

Experimental Protocol: Kinase Inhibition Assay (Generic)

-

Reaction Setup: In a 384-well assay plate, add the kinase buffer, the specific kinase enzyme, and the furoic acid derivative at various concentrations.

-

Initiation: Start the enzymatic reaction by adding the substrate and ATP.

-

Incubation: Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature. The kinase will transfer a phosphate group from ATP to the substrate.

-

Detection: Stop the reaction and add a detection reagent. Many commercial kits use fluorescence, luminescence, or FRET-based readouts to quantify the amount of phosphorylated substrate or the amount of ATP remaining.[10]

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Plot the data to determine the IC₅₀ value for enzyme inhibition.

Visualizing a Potential Target Pathway: The NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation and cell survival and is often dysregulated in cancer. A furoic acid derivative could potentially inhibit this pathway at multiple nodes.

Part 4: Early ADMET Profiling - Predicting Druggability

Late-stage drug failures are often due to poor pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion) or toxicity (ADMET).[23] Therefore, incorporating early-stage ADMET profiling is a critical, trust-building step in any screening guide. It helps prioritize compounds that are not only potent but also have a higher likelihood of being safe and effective in vivo.

Many ADMET properties can now be predicted with reasonable accuracy using computational (in silico) models before being confirmed with simple in vitro assays.[24][25][][27]

Key Early ADMET Screens:

-

Solubility: Poor aqueous solubility can hinder absorption. This can be measured using simple turbidimetric assays.

-

Permeability: The ability to cross cell membranes (like the intestinal wall) is crucial for oral absorption. This is often assessed using the Parallel Artificial Membrane Permeability Assay (PAMPA).

-

Metabolic Stability: Compounds that are rapidly metabolized by liver enzymes (like Cytochrome P450s) will have a short duration of action. This can be tested using liver microsome stability assays.[18]

-

Cytotoxicity in Non-Cancer Cells: To ensure selectivity, hits from an anticancer screen should be tested against a non-cancerous cell line (e.g., normal human fibroblasts) to assess general toxicity.

Conclusion

The biological screening of novel furoic acid derivatives is a systematic process of inquiry that requires a blend of high-throughput efficiency and detailed mechanistic investigation. By employing a strategic screening cascade, researchers can effectively navigate from a large chemical library to a small set of validated lead candidates. The process begins with broad primary screens for activities such as anticancer and antimicrobial effects, followed by rigorous hit validation and dose-response analysis to confirm potency. Subsequent elucidation of the mechanism of action and early assessment of ADMET properties are crucial for building a comprehensive profile of a compound's therapeutic potential. This structured approach, grounded in robust protocols and a clear understanding of the underlying biology, maximizes the probability of discovering novel, effective, and safe therapeutic agents derived from the versatile furoic acid scaffold.

References

- Determining the mode of action of bioactive compounds - PubMed. (2012-03-15). PubMed.

- Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC - NIH. NIH.

- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit

- Mechanisms of action of food bioactive compounds based on network pharmacology.

- In Vitro Assays for Screening Small Molecules - PubMed. (2018-01-01). PubMed.

- ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness. Academic Press.

- A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity - MDPI. MDPI.

- How do you predict ADMET properties of drug candid

- What is an Inhibition Assay? - Blog - Biobide. Biobide.

- Advances in High-Throughput Screening for Novel Antimicrobial Compounds. (2024-05-30). AZoNetwork.

- High-Throughput Screening Methods for Drug Discovery | Technology Networks. (2024-04-17). Technology Networks.

- Transformer-Driven ADMET Screening for Efficient Drug Evaluation - Kwon Research Group. Kwon Research Group.

- ADMET Modeling and Prediction - BOC Sciences. BOC Sciences.

- Enzyme Inhibition in Drug Discovery and Development: The Good and the Bad.

- Enzyme Assays: The Foundation of Modern Drug Discovery - BellBrook Labs. (2025-11-14). BellBrook Labs.

- functional in vitro assays for drug discovery - YouTube. (2023-08-18). YouTube.

- High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases - PubMed Central. PubMed Central.

- High-throughput screening as a method for discovering new drugs - Drug Target Review. (2020-06-04). Drug Target Review.

- Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents | ACS Omega. (2021-07-02).

- Using ADMET to Move Forward from Drug Discovery to Development - Bitesize Bio. (2025-06-08). Bitesize Bio.

- Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods - PMC - NIH. NIH.

- High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery - PMC - PubMed Central. PubMed Central.

- Bioactive Compounds from Natural Sources: Discovery, Evaluation, and Applic

- Bioassays for anticancer activities. - Semantic Scholar. Semantic Scholar.

- In Vitro Assay for the Development of Small Molecule Inhibitors Targeting PD-1/PD-L1. ScienceDirect.

- SCREENING METHODS TO DETERMINE ANTIBACTERIAL ACTIVITY OF N

- Current Landscape of Methods to Evaluate Antimicrobial Activity of N

- Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC. NIH.

- Bioactive Molecules and Their Mechanisms of Action - PMC - NIH. NIH.

- Biological Targets and Mechanisms of Action of Natural Products from Marine Cyanobacteria - PMC - PubMed Central. PubMed Central.

- 2-Furancarboxylic Acid Derivatives: A Technical Guide to Properties and Applic

- 2-Furoic Acid: Intermediate for Pharma & Food Preservation, Product Article ... - ChemPoint. ChemPoint.

- Furoic acid and derivatives as atypical dienes in Diels–Alder reactions - RSC Publishing. (2021-06-23). Royal Society of Chemistry.

- Synthesi s and biol ogical activity of furan derivatives - SciSpace. (2011-07-20). SciSpace.

- 2-Furoic acid - Wikipedia. Wikipedia.

- The hypolipidemic activity of furoic Acid and furylacrylic Acid deriv

- Natural Furan-Carboxylic Acid (HHCA) and Its Derivatives: Synthesis, Characterization, Bioevaluation, and Structure-Activity Relationships as Potential Fungicidal Agents - PubMed. (2025-06-04). PubMed.

- The special properties and applications of 2-furoic acid - ChemicalBook. (2025-03-18). ChemicalBook.

- In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Deriv

- Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable Possibilities for Selective Organic Synthesis - NIH. (2023-02-16). NIH.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. scispace.com [scispace.com]

- 3. Furoic acid and derivatives as atypical dienes in Diels–Alder reactions - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC01535D [pubs.rsc.org]

- 4. The special properties and applications of 2-furoic acid_Chemicalbook [chemicalbook.com]

- 5. The hypolipidemic activity of furoic Acid and furylacrylic Acid derivatives in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Determining the mode of action of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. azolifesciences.com [azolifesciences.com]

- 10. drugtargetreview.com [drugtargetreview.com]

- 11. In Vitro Assays for Screening Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Bioassays for anticancer activities. | Semantic Scholar [semanticscholar.org]

- 14. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Bioactive Molecules and Their Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. bellbrooklabs.com [bellbrooklabs.com]

- 20. blog.biobide.com [blog.biobide.com]

- 21. youtube.com [youtube.com]

- 22. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 23. ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness - PMC [pmc.ncbi.nlm.nih.gov]

- 24. aurlide.fi [aurlide.fi]

- 25. kwon.engr.tamu.edu [kwon.engr.tamu.edu]

- 27. bitesizebio.com [bitesizebio.com]

An In-Depth Technical Guide to the Potential Therapeutic Targets of 5-Aryl-3-Furoic Acids

Abstract

The 5-aryl-3-furoic acid scaffold represents a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides a comprehensive exploration of the potential therapeutic targets of this versatile class of compounds. Synthesizing data from preclinical and in vitro studies, we delve into the molecular mechanisms underpinning their antimicrobial, anticancer, and metabolic regulatory effects. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel therapeutics. We will explore the causality behind experimental designs, provide detailed protocols for target validation, and present the information with a focus on scientific integrity and practical application.

Introduction: The Emerging Therapeutic Promise of Furan-Based Scaffolds

Furan-containing compounds are ubiquitous in nature and have long been recognized for their diverse pharmacological properties. The 5-aryl-3-furoic acid core, in particular, has garnered significant attention due to its synthetic tractability and the ability to modulate a wide range of biological targets through targeted chemical modifications. This guide will systematically dissect the key therapeutic areas where these compounds have shown promise, focusing on the identification and validation of their molecular targets.

Antimicrobial Activity: Targeting Essential Fungal and Bacterial Enzymes

Several studies have highlighted the potent antifungal and antibacterial properties of 5-aryl-3-furoic acid derivatives.[1][2][3][4] While the broad-spectrum activity is promising, a deeper understanding of the specific molecular targets is crucial for the development of selective and effective antimicrobial agents.

Putative Enzyme Targets in Fungi

The primary mechanism of antifungal action for many heterocyclic compounds involves the inhibition of essential enzymes in fungal cell wall biosynthesis or ergosterol biosynthesis.[] For 5-aryl-3-furoic acids, enzymes such as lanosterol 14-α-demethylase (CYP51) , a key enzyme in the ergosterol pathway, and β-(1,3)-glucan synthase , essential for cell wall integrity, are plausible targets.

Experimental Protocol: Fungal Enzyme Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of 5-aryl-3-furoic acid derivatives against fungal enzymes.

Materials:

-

Purified fungal enzyme (e.g., CYP51 or β-(1,3)-glucan synthase)

-

Substrate for the specific enzyme

-

5-aryl-3-furoic acid test compounds

-

Assay buffer (optimized for pH and ionic strength for the specific enzyme)

-

96-well microplate

-

Microplate reader

Procedure:

-

Compound Preparation: Dissolve the 5-aryl-3-furoic acid derivatives in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare serial dilutions in the assay buffer.

-

Enzyme and Substrate Preparation: Prepare the enzyme and substrate solutions in the assay buffer at their optimal concentrations.

-

Assay Reaction: In a 96-well plate, add the enzyme, the test compound at various concentrations, and the assay buffer. Incubate for a predetermined time to allow for inhibitor binding.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate to all wells.

-

Detection: Monitor the reaction progress by measuring the absorbance or fluorescence of the product at a specific wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Potential Bacterial Enzyme Targets

The antibacterial activity of furan derivatives suggests interference with critical bacterial processes. Potential targets include enzymes involved in DNA replication (e.g., DNA gyrase and topoisomerase IV ) and cell wall synthesis (e.g., DD-transpeptidase ).[6]

Experimental Protocol: Bacterial Enzyme Inhibition Assay (Colorimetric)

This protocol describes a colorimetric method to screen for the inhibition of a bacterial enzyme, such as β-lactamase.[7]

Materials:

-

Purified bacterial enzyme (e.g., β-lactamase)

-

Chromogenic substrate (e.g., nitrocefin)

-

5-aryl-3-furoic acid test compounds

-

Phosphate-buffered saline (PBS)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Reagent Preparation: Prepare solutions of the bacterial enzyme, the test compounds, and the chromogenic substrate in PBS.

-

Inhibition Reaction: In a 96-well plate, mix the enzyme with various concentrations of the test compound and incubate to allow for inhibition.

-

Substrate Addition: Add the chromogenic substrate to initiate the reaction.

-

Measurement: Measure the change in absorbance over time at the appropriate wavelength for the chromogenic product.

-

Analysis: Determine the rate of reaction for each inhibitor concentration and calculate the IC50 value.

Anticancer Activity: Induction of Cell Cycle Arrest and Apoptosis

A significant body of research points to the potent anticancer activities of 5-aryl-3-furoic acid derivatives against various cancer cell lines, including HeLa, MCF-7, and HepG2. The primary mechanism of action appears to be the induction of cell cycle arrest and apoptosis .

Disruption of the Cell Cycle Machinery

Flow cytometry analysis has revealed that certain 5-aryl-furan derivatives can induce cell cycle arrest at the G2/M phase or the S phase . This suggests that these compounds may interact with key regulators of the cell cycle, such as cyclin-dependent kinases (CDKs) or checkpoint proteins.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol details the procedure for analyzing the effect of 5-aryl-3-furoic acids on the cell cycle distribution of cancer cells.

Materials:

-

Cancer cell line (e.g., MCF-7)

-

Cell culture medium and supplements

-

5-aryl-3-furoic acid test compounds

-

Propidium iodide (PI) staining solution

-

RNase A

-

Flow cytometer

Procedure:

-

Cell Treatment: Culture the cancer cells and treat them with various concentrations of the test compounds for a specified duration (e.g., 24 or 48 hours).

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in cold 70% ethanol.

-

Staining: Resuspend the fixed cells in PI staining solution containing RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Data Interpretation: Analyze the DNA content histograms to identify any cell cycle arrest induced by the compounds.

Key Molecular Targets in Cancer

Several specific molecular targets have been identified for furan-based anticancer agents, providing a more granular understanding of their mechanism of action.

LSD1 is an epigenetic modifier that is overexpressed in many cancers and plays a crucial role in tumorigenesis.[8] Inhibition of LSD1 has emerged as a promising therapeutic strategy. While direct inhibition of LSD1 by 5-aryl-3-furoic acids has not been extensively reported, the structural similarities to known LSD1 inhibitors suggest this is a highly probable target. Molecular docking studies could elucidate the potential binding modes of these compounds within the LSD1 active site.[9][10]

Diagram: KDM1A/LSD1 Inhibition Pathway

Caption: Putative inhibition of KDM1A by 5-aryl-3-furoic acids.

PTP1B is a negative regulator of the insulin and leptin signaling pathways and has been implicated in both metabolic diseases and cancer. Certain 5-aryl-furan derivatives have been identified as competitive inhibitors of PTP1B. The binding of these inhibitors to the active site of PTP1B prevents the dephosphorylation of its substrates, thereby modulating downstream signaling pathways.

Experimental Protocol: PTP1B Inhibition Assay

This protocol describes a method for measuring the inhibitory activity of compounds against PTP1B.

Materials:

-

Recombinant human PTP1B

-

p-Nitrophenyl phosphate (pNPP) as a substrate

-

5-aryl-3-furoic acid test compounds

-

Assay buffer (e.g., 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM EDTA, 1 mM DTT)

-

96-well plate

-

Spectrophotometer

Procedure:

-

Reaction Setup: In a 96-well plate, combine the PTP1B enzyme, the test compound at various concentrations, and the assay buffer.

-

Substrate Addition: Initiate the reaction by adding pNPP.

-

Incubation: Incubate the plate at 37°C for a specific time (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding a strong base (e.g., 1 M NaOH).

-

Measurement: Measure the absorbance of the produced p-nitrophenol at 405 nm.

-

Data Analysis: Calculate the percent inhibition and determine the IC50 value for each compound.

Metabolic Regulation: Activating the Insulin Receptor

Mechanism of Insulin Receptor Activation

The insulin receptor is a receptor tyrosine kinase. Upon insulin binding, the receptor undergoes a conformational change, leading to autophosphorylation of its intracellular kinase domains and the subsequent activation of downstream signaling pathways, such as the PI3K/Akt pathway.[14][15] Small molecule activators, like the hydroxyfuroic acid derivatives, are thought to bind to the receptor, likely at a site distinct from the insulin binding site, and induce a similar activating conformational change.[16][17]

Diagram: Insulin Receptor Activation Pathway

Caption: Simplified insulin receptor signaling cascade.

Structure-Activity Relationship for Insulin Receptor Activation

Studies on hydroxyfuroic acid derivatives have provided initial insights into the structure-activity relationships for IR activation. For instance, the length and nature of the substituent at the 7-indolyl position appear to be critical for efficacy.[11] A longer hydroxyalkyl chain, such as a pentanol, demonstrates better activation compared to shorter chains, suggesting the presence of a corresponding hydrophobic binding pocket on the insulin receptor.[11]

Conclusion and Future Directions

The 5-aryl-3-furoic acid scaffold is a remarkably versatile platform for the development of novel therapeutic agents. The diverse biological activities observed for this class of compounds stem from their ability to interact with a range of important biological targets. This guide has provided an in-depth overview of the current understanding of these targets, including key enzymes in microbial pathogens, regulators of the cancer cell cycle, and the insulin receptor.

Future research in this area should focus on:

-

Precise Target Identification: Utilizing chemoproteomics and other advanced techniques to definitively identify the molecular targets for the antimicrobial and anticancer activities.

-

Structural Biology: Obtaining co-crystal structures of 5-aryl-3-furoic acid derivatives with their targets (e.g., KDM1A, PTP1B, and the insulin receptor) to guide rational drug design.

-

Lead Optimization: Systematically exploring the structure-activity relationships for each target to improve potency, selectivity, and pharmacokinetic properties.